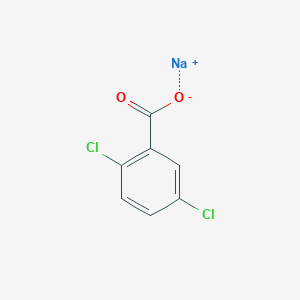

Sodium 2,5-dichlorobenzoate

Description

The exact mass of the compound Sodium 2,5-dichlorobenzoate is 211.9407790 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 2,5-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,5-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIPPGIFARBNFA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679861 | |

| Record name | Sodium 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63891-98-5 | |

| Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063891985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 2,5-DICHLOROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"mechanism of action of Sodium 2,5-dichlorobenzoate as a plant growth regulator"

The following technical guide details the mechanism of action, physiological effects, and experimental validation of Sodium 2,5-dichlorobenzoate as a plant growth regulator.

Mechanism of Action, Physiological Impact, and Experimental Validation

Executive Summary

Sodium 2,5-dichlorobenzoate (Na-2,5-DCBA) is the water-soluble salt of 2,5-dichlorobenzoic acid , a synthetic auxinic compound falling within the benzoate class of plant growth regulators (PGRs). Unlike phenoxy-carboxylates (e.g., 2,4-D) which act as potent herbicides, Na-2,5-DCBA often functions as a mild auxin mimic or an auxin transport modulator depending on concentration.

Its primary mode of action (MOA) involves the mimicry of Indole-3-Acetic Acid (IAA) , binding to the TIR1/AFB nuclear receptors to trigger the degradation of Aux/IAA transcriptional repressors. Secondarily, structural similarities to 2,3,5-triiodobenzoic acid (TIBA) suggest potential interference with polar auxin transport (PAT), leading to localized auxin accumulation and altered apical dominance.

Chemical Identity & Properties

The sodium salt formulation is critical for bioavailability, converting the lipophilic acid into a hydrophilic species suitable for aqueous foliar sprays or root drenching.

| Property | Specification |

| Active Moiety | 2,5-Dichlorobenzoate anion |

| IUPAC Name | Sodium 2,5-dichlorobenzoate |

| Molecular Formula | C₇H₃Cl₂NaO₂ |

| Solubility | High in water (dissociates to acid form in low pH apoplast) |

| PGR Classification | Synthetic Auxin / Benzoate Herbicide |

| Primary Target | TIR1/AFB F-Box Proteins |

Mechanism of Action (MOA)

The efficacy of Sodium 2,5-dichlorobenzoate relies on its ability to bypass homeostatic regulation that typically controls endogenous auxin (IAA).

Receptor Binding & Signal Transduction

Upon entry into the plant cell (via passive diffusion of the protonated acid or active influx via AUX1 carriers), the molecule translocates to the nucleus.

-

Ligand Perception: The 2,5-dichlorobenzoate anion binds to the Transport Inhibitor Response 1 (TIR1) receptor, an F-box subunit of the SCF E3 ubiquitin ligase complex.

-

Molecular Glue: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA (repressor proteins).

-

Ubiquitination: The SCF^TIR1 complex poly-ubiquitinates the Aux/IAA repressor.

-

Proteasomal Degradation: The 26S proteasome degrades the tagged Aux/IAA proteins.

-

Transcriptional Release: The degradation releases Auxin Response Factors (ARFs) , which are transcription factors that dimerize and initiate the transcription of auxin-responsive genes (e.g., GH3, SAUR families).

Secondary Mechanism: Transport Inhibition

Unlike IAA, synthetic benzoates are poor substrates for PIN-formed (PIN) efflux carriers. This leads to the "Ion Trap" effect , where the compound accumulates intracellularly to cytotoxic levels or disrupts the gradient of endogenous auxin, causing physiological chaos (epinasty, aberrant rooting).

Pathway Visualization

The following diagram illustrates the nuclear signaling cascade triggered by Sodium 2,5-dichlorobenzoate.

Caption: Figure 1. The nuclear auxin signaling cascade initiated by 2,5-dichlorobenzoate binding to TIR1.

Physiological Effects & Applications

The macroscopic effects are concentration-dependent.

| Concentration | Physiological Response | Application Context |

| Low (1–10 µM) | Promotes cell elongation; induces fruit set (parthenocarpy). | Fruit thinning; Yield enhancement.[1] |

| Medium (10–100 µM) | Epinasty (downward leaf curling); lateral root initiation; inhibition of primary root elongation. | Rooting powders; Growth regulation.[1][2][3] |

| High (>100 µM) | Tissue proliferation (callus); vascular blockage; stomatal closure; senescence. | Selective herbicide (Broadleaf control). |

Experimental Validation Protocols

To verify the mechanism of Sodium 2,5-dichlorobenzoate, researchers must distinguish its activity from general stress responses. The following protocols provide a self-validating framework.

Protocol A: Arabidopsis Root Growth Inhibition Assay

This assay quantifies auxinic activity.[4] True auxins inhibit primary root elongation while stimulating lateral root formation.

Objective: Determine the

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

-

Sodium 2,5-dichlorobenzoate (filter sterilized).

-

Square petri dishes (120mm).

Workflow:

-

Sterilization: Surface sterilize seeds (70% EtOH 1 min, 10% Bleach 10 min, 5x dH2O wash).

-

Stratification: Keep seeds at 4°C for 2 days in darkness to synchronize germination.

-

Plating: Pour MS agar plates supplemented with increasing concentrations of Na-2,5-DCBA (0, 0.1, 1.0, 10, 50 µM).

-

Sowing: Place seeds in a single row at the top of the vertical plate.

-

Growth: Incubate vertically at 22°C, 16h light/8h dark photoperiod.

-

Data Collection (Day 7):

-

Measure primary root length (Scanner + ImageJ).

-

Count lateral roots.

-

Validation Check: If the compound acts as an auxin, primary root length should decrease in a dose-dependent log-linear fashion, while lateral root density increases.

-

Protocol B: DR5::GUS Reporter Assay

Objective: Visualize spatial activation of auxin response genes to confirm nuclear signaling (TIR1 pathway) rather than non-specific toxicity.

Materials:

-

Transgenic Arabidopsis line DR5::GUS (contains auxin-responsive promoter driving β-glucuronidase).

-

GUS Staining Solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100).

Workflow:

-

Treatment: Transfer 5-day-old seedlings to liquid MS media containing 10 µM Na-2,5-DCBA for 4 hours. (Include Mock and 1 µM 2,4-D controls).

-

Fixation: Incubate seedlings in cold 90% acetone for 20 mins.

-

Staining: Submerge in GUS Staining Solution vacuum infiltrate for 15 mins.

-

Incubation: Incubate at 37°C overnight in darkness.

-

Clearing: Wash with 70% ethanol to remove chlorophyll.

-

Microscopy: Observe blue precipitate.

-

Positive Result: Strong blue staining in the root tip (quiescent center) and elongation zone indicates specific activation of auxin transcriptional machinery.

-

Experimental Workflow Diagram

Caption: Figure 2.[4][5] Dual-stream validation workflow for phenotypic (Root Assay) and molecular (GUS Reporter) verification.

References

-

Mechanism of Auxin Perception: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

-

Benzoate Auxin Activity: Identifying the specific hydrolysis of prodrugs to 2,5-dichlorobenzoic acid. Journal of Biological Chemistry / Plant Journal studies on auxin analogs. (See: A small molecule with differential effects on the PTS1 and PTS2 peroxisome matrix import pathways, where 2,5-DCBA is identified as the active auxin metabolite). Link

-

Auxin Transport Inhibition: Katekar, G. F., & Geissler, A. E. (1980). "Auxin transport inhibitors: IV. Evidence of a common mode of action for a class of herbicides." Plant Physiology, 66(6), 1190-1195. Link

-

General PGR Protocols: "Plant Growth Regulator Biosassays." Methods in Molecular Biology. Link

Disclaimer: This guide is for research purposes only. Sodium 2,5-dichlorobenzoate is a chemical agent; consult Material Safety Data Sheets (MSDS) and local regulations before use.

Sources

A Technical Guide to the History and Discovery of Dichlorobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The six isomers of dichlorobenzoic acid, seemingly simple molecules, hold a significant place in the history of organic chemistry and continue to be pivotal building blocks in modern drug development and materials science. Their journey from discovery to utilization is a compelling narrative of evolving synthetic strategies, the development of analytical techniques, and the relentless pursuit of molecular precision. This in-depth technical guide provides a comprehensive exploration of the history, discovery, synthesis, and characterization of these important chemical entities.

The Dawn of Chlorination: Early Encounters with Dichlorobenzoic Acids

The story of dichlorobenzoic acids is intrinsically linked to the broader exploration of aromatic substitution reactions in the 19th century. While the exact date of the first synthesis of a dichlorobenzoic acid isomer is not definitively documented in a single, seminal paper, early investigations into the chlorination of benzoic acid undoubtedly led to mixtures of its chlorinated derivatives.

A notable early report comes from H. G. Biswas and S. J. Das-Gupta in a 1942 publication in the Journal of the Indian Chemical Society. Their work on the chlorination of benzoic acid using hydrochloric acid and potassium chlorate explicitly identified the formation of 3,4- and 2,5-dichlorobenzoic acids, providing concrete evidence of the synthesis of these specific isomers.[1] This, however, was a culmination of decades of prior, often less-defined, explorations into the halogenation of aromatic compounds.

The Isomers: A Chronology of Synthesis and Discovery

The elucidation of the individual dichlorobenzoic acid isomers was a gradual process, driven by the development of new synthetic methods and the refinement of separation techniques.

2,3-Dichlorobenzoic Acid

The synthesis of 2,3-dichlorobenzoic acid has been approached through various routes. One documented method involves the diazotization of 2,3-dichloroaniline, followed by a Sandmeyer-type reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. Another pathway utilizes the Grignard reaction, starting from 2,3-dichloroiodobenzene and reacting the corresponding Grignard reagent with carbon dioxide.

2,4-Dichlorobenzoic Acid

The first synthesis of 2,4-dichlorobenzoic acid is noted to have occurred in the early 20th century.[2] A common and historically significant method for its preparation is the oxidation of 2,4-dichlorotoluene.[3] This transformation highlights the importance of precursor availability in the historical synthesis of these isomers.

2,5-Dichlorobenzoic Acid

As mentioned earlier, the work of Biswas and Das-Gupta in 1942 confirmed the formation of 2,5-dichlorobenzoic acid from the chlorination of benzoic acid.[1] Modern synthetic approaches often involve the oxidation of 2,5-dichlorotoluene or the hydrolysis of 2,5-dichlorobenzoyl chloride. A patent from 1972 describes a process for preparing 3-amino-2,5-dichlorobenzoic acid that involves the separation of the 2,5-dichloro isomer from a mixture by freeze crystallization after esterification of the corresponding benzoyl chloride.[1]

2,6-Dichlorobenzoic Acid

The synthesis of 2,6-dichlorobenzoic acid can be achieved through the chlorination of benzoic acid in the presence of a catalyst like phosphorus pentachloride or thionyl chloride.[2] Another route involves the oxidation of 2,6-dichlorotoluene.[2]

3,4-Dichlorobenzoic Acid

The 1942 paper by Biswas and Das-Gupta also identified 3,4-dichlorobenzoic acid as a product of benzoic acid chlorination.[1] A historical preparation method from 1912 describes the synthesis of 3,4-dichlorobenzoic acid by heating p-chlorobenzoic acid with antimony pentachloride in a sealed tube.

3,5-Dichlorobenzoic Acid

The synthesis of 3,5-dichlorobenzoic acid has been achieved through various methods, including the hydrolysis of 3,5-dichlorobenzonitrile.

The Art of Separation: Classical Techniques for Isomer Resolution

Before the advent of modern chromatographic techniques, the separation of the dichlorobenzoic acid isomers from their reaction mixtures was a significant challenge, relying on the subtle differences in their physical properties.

Fractional Crystallization: A Labor of Patience and Precision

The primary method for separating isomers in the 19th and early 20th centuries was fractional crystallization. This technique exploits the differences in the solubility of the isomers in a given solvent at a specific temperature. By carefully controlling the temperature and solvent composition, chemists could selectively crystallize one isomer from the mixture, leaving the others in solution. The process was often tedious, requiring multiple recrystallization steps to achieve a reasonable degree of purity. The choice of solvent was critical and often determined empirically.

The significant differences in the melting points of the dichlorobenzoic acid isomers played a crucial role in the success of fractional crystallization.

| Isomer | Melting Point (°C) |

| 2,3-Dichlorobenzoic acid | 168-170 |

| 2,4-Dichlorobenzoic acid | 157-160[4] |

| 2,5-Dichlorobenzoic acid | 151-154[4] |

| 2,6-Dichlorobenzoic acid | 139-142[4] |

| 3,4-Dichlorobenzoic acid | 204-206[4] |

| 3,5-Dichlorobenzoic acid | 184-187[4] |

Table 1: Melting points of dichlorobenzoic acid isomers.[4]

The distinct melting points not only aided in separation but also served as a primary method for identification and purity assessment. A sharp melting point was indicative of a pure compound.

Characterization Before Spectroscopy: The Chemist's Toolkit

In the absence of modern spectroscopic methods like NMR and IR, early chemists relied on a combination of physical and chemical tests to characterize the dichlorobenzoic acid isomers.

-

Melting Point Determination: As mentioned, the melting point was a critical physical constant for identification. Mixed melting point analysis, where a sample was mixed with a known compound, was a common technique to confirm the identity of a substance. A depression in the melting point indicated that the two compounds were not identical.

-

Elemental Analysis: Combustion analysis provided the empirical formula of the compound, confirming the ratio of carbon, hydrogen, and chlorine atoms.

-

Derivative Formation: To further confirm the structure and for easier handling and purification, the carboxylic acids were often converted into crystalline derivatives such as esters or amides. These derivatives had their own distinct melting points, providing an additional layer of identification.

-

Chemical Reactivity: The position of the chlorine atoms on the benzene ring influences the reactivity of the molecule. Early chemists would perform various chemical reactions to probe these differences and infer the substitution pattern.

The Evolution of Synthesis: From Classical Reactions to Modern Strategies

The synthesis of dichlorobenzoic acid isomers has evolved significantly from the early, often non-selective, chlorination reactions. The development of named reactions provided chemists with more control over the regioselectivity of their syntheses.

-

Sandmeyer Reaction: This versatile reaction, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an aryl diazonium salt into an aryl halide. This provided a pathway to introduce chlorine atoms at specific positions by starting with the corresponding aminobenzoic acid.

-

Gattermann Reaction: A modification of the Sandmeyer reaction, developed by Ludwig Gattermann, uses copper powder and the corresponding halogen acid to achieve the same transformation.

-

Friedel-Crafts Acylation: While not a direct route to the acids, the Friedel-Crafts acylation, discovered in 1877, was crucial for synthesizing dichlorinated acetophenones or benzophenones, which could then be oxidized to the corresponding benzoic acids.

The Modern Era: Chromatography and Spectroscopy

The mid-20th century witnessed a revolution in analytical chemistry with the development of chromatographic and spectroscopic techniques. These powerful tools transformed the study of dichlorobenzoic acid isomers, enabling their rapid and unambiguous separation and characterization.

Chromatographic Separation

-

Gas Chromatography (GC): For volatile derivatives of the acids (e.g., methyl esters), GC provides excellent separation based on boiling point and polarity differences.

-

High-Performance Liquid Chromatography (HPLC): HPLC has become the workhorse for the analysis and purification of dichlorobenzoic acid isomers. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective. The elution order can be manipulated by adjusting the mobile phase composition and pH.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The characteristic carbonyl (C=O) stretch of the carboxylic acid and the C-Cl stretching vibrations are key features in the IR spectra of these isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for each isomer, allowing for unambiguous identification.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a characteristic feature in the mass spectra of dichlorobenzoic acids.

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

Protocol 1: Historical Synthesis of 3,4-Dichlorobenzoic Acid (Adapted from a 1912 method)

Objective: To synthesize 3,4-dichlorobenzoic acid from p-chlorobenzoic acid.

Materials:

-

p-Chlorobenzoic acid

-

Antimony pentachloride

-

Dilute hydrochloric acid

-

Dilute ammonium hydroxide solution

-

Ethanol

-

Sealed glass tube

-

Heating apparatus

Procedure:

-

A mixture of 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride is heated in a sealed glass tube at 200°C for 8 hours.

-

After cooling, the tube is carefully opened, and the reaction mixture is treated with an excess of dilute hydrochloric acid.

-

The precipitated 3,4-dichlorobenzoic acid is collected by filtration and washed with cold water.

-

The crude product is dissolved in a dilute ammonium hydroxide solution and filtered.

-

The filtrate is evaporated to dryness, and the resulting ammonium salt is decomposed with dilute hydrochloric acid.

-

The purified 3,4-dichlorobenzoic acid is collected by filtration, washed with water, and dried.

-

Recrystallization from dilute ethanol yields colorless crystals.

Causality: This method relies on the electrophilic chlorination of the aromatic ring, with antimony pentachloride acting as both a chlorinating agent and a Lewis acid catalyst. The high temperature and pressure in the sealed tube are necessary to drive the reaction. The purification process utilizes the acidic nature of the product to separate it from non-acidic impurities.

Protocol 2: Modern HPLC Separation of Dichlorobenzoic Acid Isomers

Objective: To separate a mixture of dichlorobenzoic acid isomers using reversed-phase HPLC.

Materials:

-

Mixture of dichlorobenzoic acid isomers

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized for baseline separation.

-

Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 230 nm).

-

-

Data Analysis: Identify the isomers based on their retention times, which will differ due to their varying polarities.

Causality: The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase (C18) and the polar mobile phase. The more polar isomers will have a weaker interaction with the stationary phase and will elute earlier, while the less polar isomers will be retained longer. The formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

Conclusion

The history of dichlorobenzoic acid isomers is a microcosm of the evolution of organic chemistry. From the initial serendipitous discoveries in the era of classical chemistry to the highly controlled and characterized syntheses of the modern era, the journey of these molecules reflects the remarkable progress in our ability to understand and manipulate the chemical world. For today's researchers, scientists, and drug development professionals, a deep appreciation of this history provides not only a fascinating narrative but also a solid foundation for innovation and the continued application of these versatile chemical building blocks.

References

-

PrepChem. (n.d.). Preparation of 3,4-dichlorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 10). 2,4-Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 10). 2,4-Dichlorobenzoic acid. Retrieved from [Link]

- Biswas, H. G., & Das-Gupta, S. J. (1942). Chlorination of Benzoic Acid. Journal of the Indian Chemical Society, 19, 497-498.

- Google Patents. (1972). Preparation of 3-amino-2,5-dichlorobenzoic acid.

Sources

Unlocking Microbial Bioremediation: A Technical Guide to Utilizing Sodium 2,5-Dichlorobenzoate as a Bacterial Growth Substrate

This guide provides an in-depth exploration of the principles and methodologies for leveraging bacterial metabolism for the degradation of Sodium 2,5-dichlorobenzoate. It is intended for researchers, scientists, and drug development professionals engaged in environmental biotechnology, microbial physiology, and bioremediation.

Executive Summary: The Microbial Potential Against Recalcitrant Molecules

Chlorinated aromatic compounds, such as Sodium 2,5-dichlorobenzoate (2,5-DCBA), are synthetic molecules that pose significant environmental challenges due to their persistence and potential toxicity. However, the remarkable metabolic plasticity of microorganisms offers a sustainable and efficient solution for the bioremediation of these recalcitrant compounds. Certain bacterial strains have evolved sophisticated enzymatic machinery to utilize these halogenated organics as a sole source of carbon and energy, effectively mineralizing them into harmless inorganic products. This guide delves into the biochemical underpinnings of this process and provides a practical framework for the isolation, characterization, and application of bacteria capable of 2,5-DCBA degradation.

The Biochemical Foundation: Deconstructing 2,5-Dichlorobenzoate

The aerobic bacterial degradation of 2,5-DCBA is a multi-step enzymatic process initiated by the cleavage of the aromatic ring, followed by the removal of the chlorine substituents. The most well-documented pathway proceeds through a modified ortho-cleavage mechanism.

The initial and often rate-limiting step is the dihydroxylation of the aromatic ring, catalyzed by a benzoate dioxygenase . This enzyme incorporates both atoms of molecular oxygen into the substrate, leading to the formation of a dihydrodiol intermediate, which is then dehydrogenated to form 4-chlorocatechol . This crucial intermediate is then funneled into a degradative pathway common to many chlorinated aromatic compounds.

The subsequent degradation of 4-chlorocatechol proceeds via the following key enzymatic steps[1]:

-

Chlorocatechol 1,2-dioxygenase: This enzyme catalyzes the ortho (or intradiol) cleavage of the 4-chlorocatechol ring, breaking the bond between the two hydroxyl-bearing carbon atoms to form 3-chloro-cis,cis-muconate.

-

Chloromuconate cycloisomerase: This enzyme converts 3-chloro-cis,cis-muconate to cis-dienelactone.

-

Dienelactone hydrolase: This hydrolase is responsible for the conversion of cis-dienelactone to maleylacetate.

-

Maleylacetate reductase: Finally, maleylacetate is reduced to 3-oxoadipate, which can then enter central metabolic pathways such as the Krebs cycle, providing both energy and carbon for cellular growth[1].

This complete mineralization is accompanied by the stoichiometric release of chloride ions, a key indicator of successful bioremediation.

Figure 2: Workflow for the enrichment and isolation of bacteria capable of degrading Sodium 2,5-Dichlorobenzoate.

Characterization of Degrading Strains: A Multi-faceted Approach

Once pure cultures are obtained, a thorough characterization is essential to understand their metabolic capabilities and potential for practical applications.

Growth and Degradation Kinetics

Monitoring bacterial growth and substrate depletion provides critical insights into the efficiency of the degradation process.

Bacterial Growth:

-

Method: Monitor the increase in optical density at 600 nm (OD₆₀₀) over time using a spectrophotometer.[2][3]

-

Parameters: Calculate the specific growth rate (µ) and doubling time (t_d) from the exponential phase of the growth curve.

Substrate Degradation:

-

Method: Quantify the concentration of Sodium 2,5-dichlorobenzoate in the culture supernatant at regular intervals using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Parameters: Determine the degradation rate and the percentage of substrate removal.

Stoichiometric Chloride Release

The complete mineralization of 2,5-DCBA should result in the release of two moles of chloride for every mole of the substrate degraded.

-

Method: Measure the concentration of chloride ions in the culture supernatant using a spectrophotometric method, such as the mercuric thiocyanate method, or an ion-selective electrode.[4][5]

-

Validation: A stoichiometric release of chloride confirms the complete dehalogenation of the aromatic ring.[6][7]

Identification of Metabolic Intermediates

Identifying the intermediate compounds of the degradation pathway provides direct evidence for the proposed metabolic route.

-

Method: Analyze the culture supernatant at different time points using HPLC and GC-MS to detect and identify transiently formed intermediates, such as 4-chlorocatechol.

Data Presentation

The quantitative data obtained from these characterization studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Growth and Degradation Characteristics of an Exemplary 2,5-DCBA Degrading Isolate

| Parameter | Value | Unit |

| Isolate Designation | Pseudomonas sp. Strain DCB-1 | - |

| Initial 2,5-DCBA Conc. | 500 | mg/L |

| Specific Growth Rate (µ) | 0.08 | h⁻¹ |

| Doubling Time (t_d) | 8.66 | h |

| 2,5-DCBA Degradation Rate | 20.8 | mg/L/h |

| Chloride Released | 98.5 | % of theoretical |

Concluding Remarks and Future Perspectives

The isolation and characterization of bacteria capable of utilizing Sodium 2,5-dichlorobenzoate as a growth substrate underscore the vast potential of microbial catabolism for environmental bioremediation. The methodologies outlined in this guide provide a comprehensive framework for researchers to explore and harness this potential. Future research should focus on the genetic characterization of the enzymes involved, particularly the initial dioxygenase, to understand their evolution and substrate specificity. Furthermore, optimizing the degradation process through bioaugmentation and biostimulation strategies in real-world contaminated environments will be crucial for the successful transition of this technology from the laboratory to the field.

References

-

Vyas, P., & Murthy, R. (2016). Chlorobenzene Degradation via Ortho-Cleavage Pathway by Newly Isolated Microbacterium sp. Strain TAS1CB from. Journal of Environmental Science and Health, Part A, 51(10), 837-845. Available at: [Link]

-

Unell, M., Nordin, K., Jansson, J. K., & Lindgren, P. E. (2004). Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6. Journal of Bacteriology, 186(12), 3687-3696. Available at: [Link]

-

Nie, Y., Nie, Z., Qian, M., & Zhou, J. (2007). Characterization of a Gene Cluster Involved in 4-Chlorocatechol Degradation by Pseudomonas reinekei MT1. Journal of Bacteriology, 189(19), 6890-6900. Available at: [Link]

-

Hara, H., Eltis, L. D., & Davies, J. (2019). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology, 10, 222. Available at: [Link]

-

Vrchotová, B., Trögl, J., & Špačková, J. (2013). Ortho-and modified ortho-cleavage pathway of catechol or chlorotachols. ResearchGate. Available at: [Link]

-

Arensdorf, J. J., & Focht, D. D. (1995). A meta cleavage pathway for 4-chlorobenzoate, an intermediate in the metabolism of 4-chlorobiphenyl by Pseudomonas cepacia P166. Applied and Environmental Microbiology, 61(2), 443-447. Available at: [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for 4-chlorophenol. ResearchGate. Available at: [Link]

-

Kumar, A., & Kumar, S. (2021). The Degradation Pathway of 4-Chlorobenzoic Acid by Genetically Modified Strain of Pseudomonas aeruginosa. International Journal of Science and Research, 10(11), 662-665. Available at: [Link]

-

Blasco, R., Wittich, R. M., Mallavarapu, M., Timmis, K. N., & Pieper, D. H. (1995). Degradation of catechol by enzymes of the 3-oxoadipate pathway (A) and degradation of 4-chlorocatechol by enzymes of the 3-oxoadipate pathway (B) or the chlorocatechol pathway (C). ResearchGate. Available at: [Link]

-

Moiseeva, O. V., Solyanikova, I. P., Kaschabek, S. R., Gröning, J., Thiel, M., Golovleva, L. A., & Schlömann, M. (2002). Degradative pathways for 3-chlorocatechol (3-CC), 4-chlorocatechol (4-CC), and 3,5-dichlorocatechol (3,5-DCC), the central intermediates in chlorophenol degradation, as found in R. opacus 1CP (solid lines). ResearchGate. Available at: [Link]

-

Eulberg, D., Lakner, S., Golovleva, L. A., & Schlömann, M. (1998). Degradative pathways for catechol, 4-chlorocatechol, and 3,5-dichlorocatechol. ResearchGate. Available at: [Link]

-

Sahoo, N. K., & Subuddhi, E. (2011). Ortho and meta cleavage dioxygenases detected during the degradation of phenolic compounds by a moderately halophilic bacterial. International Research Journal of Microbiology, 2(11), 458-465. Available at: [Link]

-

Mars, A. E., Kingma, J., Kaschabek, S. R., Reineke, W., & Janssen, D. B. (2004). Microorganisms degrading chlorobenzene via a meta-cleavage pathway harbor highly similar chlorocatechol 2,3-dioxygenase-encoding gene clusters. Applied and Environmental Microbiology, 70(11), 6749-6758. Available at: [Link]

-

Moiseeva, O. V., Solyanikova, I. P., Kaschabek, S. R., Gröning, J., Thiel, M., Golovleva, L. A., & Schlömann, M. (2002). A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence. Journal of Bacteriology, 184(19), 5282-5292. Available at: [Link]

-

Ara, I., Moriuchi, R., Dohra, H., Kimbara, K., & Shintani, M. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms, 11(7), 1698. Available at: [Link]

-

van den Tweel, W. J., Kok, J., & de Bont, J. A. (1987). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 53(4), 810-815. Available at: [Link]

-

Haigler, B. E., Pettigrew, C. A., & Spain, J. C. (1992). Degradation of 1,2-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 58(7), 2137-2144. Available at: [Link]

-

Kozlovsky, S. A., Zaitsev, G. M., Kunc, F., Gabriel, J., & Boronin, A. M. (1993). Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. Folia Microbiologica, 38(5), 371-375. Available at: [Link]

-

Tyler, J. E., & Finn, R. K. (1974). Growth rates of a pseudomonad on 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol. Applied Microbiology, 28(2), 181-184. Available at: [Link]

-

Stevenson, K., McVey, M., Clark, I., Swain, P., & Pilizota, T. (2016). Shining a Light on Spectrophotometry in Bacteriology. Journal of Microbiology & Biology Education, 17(3), 447-449. Available at: [Link]

-

Adriaens, P., & Focht, D. D. (1991). Bacterial dehalogenation of chlorobenzoates and coculture biodegradation of 4,4'-dichlorobiphenyl. Applied and Environmental Microbiology, 57(3), 887-892. Available at: [Link]

-

van Staden, J. F., & Tlowana, S. I. (2001). Spectrophotometric determination of chloride in waters using a multisyringe flow injection system. ResearchGate. Available at: [Link]

-

Spain, J. C., & Nishino, S. F. (1987). Degradation of 1,4-dichlorobenzene by a Pseudomonas sp. Applied and Environmental Microbiology, 53(5), 1010-1019. Available at: [Link]

-

Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological Reviews, 58(4), 641-685. Available at: [Link]

-

Horvath, R. S. (1973). Enhancement of Co-Metabolism of Chlorobenzoates by the Co-Substrate Enrichment Technique. Applied Microbiology, 25(6), 961-963. Available at: [Link]

-

Moiseeva, O. V., Solyanikova, I. P., Kaschabek, S. R., Gröning, J., Thiel, M., Golovleva, L. A., & Schlömann, M. (2002). A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence. Journal of Bacteriology, 184(19), 5282-5292. Available at: [Link]

-

Bollag, J. M., Briggs, G. G., Dawson, J. E., & Alexander, M. (1968). 2,4-D metabolism. Enzymic degradation of chloropyrocatechols. Journal of Agricultural and Food Chemistry, 16(5), 829-833. Available at: [Link]

-

Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., Elsamahy, T., ... & Sun, J. (2022). Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water. Frontiers in Microbiology, 13, 843181. Available at: [Link]

-

Biolabo. (n.d.). CHLORIDE Colorimetric method. Biolabo. Available at: [Link]

-

Bunge, M., Adrian, L., Kraus, A., Opel, M., Lorenz, W. G., Andreesen, J. R., ... & Lechner, U. (2003). Reductive dehalogenation of chlorinated dioxins by an anaerobic bacterium. Nature, 421(6921), 360-363. Available at: [Link]

-

Veen, J. A. V., & Stams, A. J. M. (2010). Enrichment and Isolation of Surfactin-degrading Bacteria. Semantic Scholar. Available at: [Link]

-

van Staden, J. F., & Tlowana, S. I. (2001). Spectrophotometric determination of chloride in mineral and drinking waters using sequential injection analysis. Fresenius' Journal of Analytical Chemistry, 371(3), 396-399. Available at: [Link]

-

Fetzner, S. (1998). Bacterial dehalogenation. Applied Microbiology and Biotechnology, 50(6), 633-657. Available at: [Link]

-

Shagol, C. C., Bahar, M. M., & Podolich, O. A. (2022). Characterization of Soil Bacteria with Potential to Degrade Benzoate and Antagonistic to Fungal and Bacterial Phytopathogens. Life, 12(9), 1362. Available at: [Link]

-

Pipette.com. (2018). Measuring Bacterial Growth with Spectrophotometers. Pipette.com. Available at: [Link]

-

Ghosh, S., & Mukherji, S. (2021). Growth kinetics of Pseudomonas aeruginosa RS1 on fluorene and dibenzothiophene, concomitant degradation kinetics and uptake mechanism. 3 Biotech, 11(4), 183. Available at: [Link]

-

Chandler, J. R., & Minion, F. C. (2012). Growth and Laboratory Maintenance of Pseudomonas aeruginosa. Current Protocols in Microbiology, 25(1), 6E.1.1-6E.1.12. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shining a Light on Spectrophotometry in Bacteriology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pipette.com [pipette.com]

- 4. biolabo.fr [biolabo.fr]

- 5. Spectrophotometric determination of chloride in mineral and drinking waters using sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

The Auxin-Like Effects of Sodium 2,5-Dichlorobenzoate on Plant Cell Division and Elongation: A Technical Guide

Introduction: Unveiling the Regulatory Potential of a Synthetic Auxin Analog

In the intricate world of plant biology, the precise regulation of cell division and elongation underpins all aspects of growth and development. Phytohormones, particularly auxins, are the master orchestrators of these fundamental processes.[1][2][3][4] While natural auxins like indole-3-acetic acid (IAA) are central to plant life, synthetic analogs offer unique opportunities for research and agricultural applications due to their often-enhanced stability and varied activity.[5] This technical guide provides an in-depth exploration of sodium 2,5-dichlorobenzoate, a synthetic compound with demonstrated auxin-like activity, and its specific effects on plant cell division and elongation.

This document is intended for researchers, scientists, and drug development professionals in the fields of plant science, agriculture, and herbicide development. It aims to provide a comprehensive understanding of the mechanisms of action of sodium 2,5-dichlorobenzoate and to equip researchers with the necessary protocols to investigate its effects. While much of the available literature focuses on 2,5-dichlorobenzoic acid and its methyl ester, it is scientifically reasonable to infer that the sodium salt, sodium 2,5-dichlorobenzoate, exhibits similar biological activity in aqueous solutions as it dissociates to the active 2,5-dichlorobenzoate anion.

The Auxin Paradigm: A Foundation for Understanding

Auxins are a class of plant hormones that, at optimal concentrations, regulate a wide array of physiological processes, including:

-

Cell Elongation: A primary and well-documented role of auxins is the promotion of cell enlargement.[6][7] This is achieved by increasing the extensibility of the cell wall.[6]

-

Cell Division: Auxins, often in conjunction with cytokinins, play a crucial role in stimulating cell division in various plant tissues, including meristems and in the formation of callus tissue.[4][8]

-

Apical Dominance: The suppression of lateral bud growth by the apical bud is a classic auxin-mediated phenomenon.

-

Root Formation: Auxins are instrumental in initiating the formation of adventitious and lateral roots.[9]

-

Tropisms: The directional growth of plants in response to stimuli like light (phototropism) and gravity (gravitropism) is governed by the differential distribution of auxin.

The diverse effects of auxins are mediated through a complex signaling pathway that ultimately leads to changes in gene expression and cellular responses.[10]

Sodium 2,5-Dichlorobenzoate: A Synthetic Auxin with Distinct Properties

Substituted benzoic acids, including 2,5-dichlorobenzoic acid, have been recognized for their plant growth-regulating properties.[11][12] The methyl ester of 2,5-dichlorobenzoic acid is explicitly used as a plant growth regulator to induce callus formation, a process reliant on cell division.[13] The structural similarity of these compounds to natural auxins allows them to interact with the plant's hormonal machinery.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

The auxin-like activity of sodium 2,5-dichlorobenzoate is predicated on its ability to mimic natural auxins and interact with components of the auxin signaling pathway.[5] The established mechanism for synthetic auxins involves the following key steps:

-

Perception: The synthetic auxin molecule binds to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors.[14] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.

-

Signal Transduction: The formation of the auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[14]

-

Transcriptional Regulation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.

-

Cellular Response: The resulting changes in gene expression lead to the physiological responses associated with auxin activity, including cell division and elongation.

The following diagram illustrates the proposed signaling pathway for sodium 2,5-dichlorobenzoate, acting as a synthetic auxin.

Caption: Proposed signaling pathway of Sodium 2,5-Dichlorobenzoate.

Effect on Plant Cell Division

Auxins are known to promote cell division, a fundamental process for plant growth.[4] The application of sodium 2,5-dichlorobenzoate, acting as an auxin mimic, is expected to stimulate mitotic activity in meristematic tissues and in cell cultures. This effect is particularly relevant in applications such as callus induction for plant tissue culture.[13]

The stimulation of cell division by auxins is tightly linked to the regulation of the cell cycle. Auxin signaling can influence the expression of key cell cycle genes, such as cyclins and cyclin-dependent kinases (CDKs), which are critical for the progression through the different phases of the cell cycle.

Effect on Plant Cell Elongation

One of the most well-characterized responses to auxin is the induction of cell elongation.[2][6] This process is central to the growth of stems, roots, and other plant organs. The "acid growth hypothesis" provides a widely accepted framework for understanding auxin-induced cell elongation.[6]

According to this hypothesis, auxin stimulates plasma membrane H+-ATPases, which pump protons into the apoplast (the space outside the plasma membrane).[6] This acidification of the cell wall activates enzymes called expansins, which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polysaccharides.[2] This "loosening" of the cell wall allows it to stretch under the force of turgor pressure, resulting in cell elongation.

The following diagram illustrates the workflow of auxin-induced cell elongation.

Sources

- 1. Molecular effect of auxin in regulation of cell extension.pptx [slideshare.net]

- 2. savemyexams.com [savemyexams.com]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. phytotechlab.com [phytotechlab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Auxin in Cell Wall Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Molecular Biology of Plant Cells [publishing.cdlib.org]

- 8. Frontiers | Dynamic Transcriptome Analysis Reveals Complex Regulatory Pathway Underlying Induction and Dose Effect by Different Exogenous Auxin IAA and 2,4-D During in vitro Embryogenic Redifferentiation in Cotton [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 14. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, Mass Spec) of 2,5-dichlorobenzoic acid"

An In-depth Technical Guide on the Spectroscopic Data of 2,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,5-Dichlorobenzoic Acid

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor and regulatory compliance. 2,5-Dichlorobenzoic acid (C₇H₄Cl₂O₂), a key intermediate in the synthesis of various active pharmaceutical ingredients and herbicides, presents a case study in the application of modern analytical techniques.[1][2] The precise positioning of the two chlorine atoms and the carboxylic acid group on the benzene ring dictates its reactivity and biological activity. Therefore, a comprehensive understanding of its spectroscopic fingerprint is not merely academic but a critical component of quality control, process optimization, and new discovery.

This guide provides an in-depth analysis of 2,5-Dichlorobenzoic acid using the three pillars of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causality behind the spectral features, providing a robust framework for researchers to interpret their own data with confidence. Each section is designed as a self-validating system, integrating foundational principles with practical experimental protocols and authoritative data interpretation.

| Property | Value |

| Chemical Formula | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol [3][4] |

| CAS Number | 50-79-3[3][5] |

| Appearance | White to off-white crystalline solid[1][4] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-dichlorobenzoic acid, both ¹H and ¹³C NMR provide definitive evidence for the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The structure of 2,5-dichlorobenzoic acid features three distinct aromatic protons. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group deshields these protons, shifting their resonance signals downfield in the spectrum. The substitution pattern gives rise to a predictable set of multiplicities due to spin-spin coupling between adjacent protons.

Interpreting the ¹H NMR Spectrum: The proton at position 6 (H-6) is ortho to the carboxylic acid group, experiencing significant deshielding. It is coupled only to H-4, appearing as a doublet. The proton at position 3 (H-3) is ortho to a chlorine atom and meta to the carboxylic acid and the other chlorine; it is coupled to H-4, also appearing as a doublet. The proton at position 4 (H-4) is coupled to both H-3 and H-6, resulting in a doublet of doublets. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift (>10 ppm) and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-Dichlorobenzoic Acid

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2.5 |

| H-4 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ~8.5, 2.5 |

| H-3 | ~7.4 - 7.6 | Doublet (d) | ~8.5 |

| -COOH | >10 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on standard substituent effects. Actual experimental values can be found in spectral databases such as SpectraBase.[4][6]

¹³C NMR Spectroscopy: Characterizing the Carbon Environment

With no molecular symmetry, the ¹³C NMR spectrum of 2,5-dichlorobenzoic acid is expected to display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.

Interpreting the ¹³C NMR Spectrum:

-

Carboxylic Carbon (C=O): This carbon appears furthest downfield, typically in the 165-175 ppm range.

-

Carbons bonded to Chlorine (C-Cl): The C-2 and C-5 carbons are directly attached to the electronegative chlorine atoms, causing a downfield shift. Their signals are expected in the 130-135 ppm region.

-

Carbons bonded to Hydrogen (C-H): The C-3, C-4, and C-6 carbons will resonate in the typical aromatic region, with their specific shifts influenced by their proximity to the electron-withdrawing groups.

-

Quaternary Carbon (C-COOH): The C-1 carbon, attached to the carboxylic acid group, will also be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Dichlorobenzoic Acid

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-2 | ~134 |

| C-5 | ~133 |

| C-4 | ~132 |

| C-6 | ~131 |

| C-1 | ~130 |

| C-3 | ~129 |

Note: Specific peak assignments can be confirmed with advanced 2D NMR techniques. Authoritative data is available from sources like ChemicalBook.[7]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the 2,5-dichlorobenzoic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[8]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[9]

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum, typically using a 90° pulse and collecting 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Pick and label the peaks in both the ¹H and ¹³C spectra.

-

Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. For 2,5-dichlorobenzoic acid, IR spectroscopy provides clear evidence for the carboxylic acid moiety and the aromatic ring.

Interpreting the IR Spectrum: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid. The O-H stretch appears as a very broad band due to hydrogen bonding. The carbonyl (C=O) stretch is a strong, sharp peak. Additionally, vibrations from the aromatic ring and the carbon-chlorine bonds are visible in the fingerprint region.

Table 3: Key IR Absorption Bands for 2,5-Dichlorobenzoic Acid

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1550 - 1600 | C=C stretch (Aromatic Ring) | Medium |

| ~1400 - 1450 | C=C stretch (Aromatic Ring) | Medium |

| ~1200 - 1300 | C-O stretch (Carboxylic Acid) | Medium |

| 650 - 800 | C-Cl stretch | Medium-Strong |

Note: Data is compiled from the NIST Chemistry WebBook.[10]

Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a modern, simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) on the FTIR spectrometer is clean. Record a background spectrum in air.

-

-

Sample Application:

-

Place a small amount of the solid 2,5-dichlorobenzoic acid powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their frequencies.

-

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Structure Fragments

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique used for this purpose.

Interpreting the Mass Spectrum: The mass spectrum of 2,5-dichlorobenzoic acid is distinguished by its molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), molecules containing two chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

The primary fragmentation involves the loss of small, stable neutral molecules or radicals from the molecular ion. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (-OH) followed by the loss of carbon monoxide (-CO).[11]

Table 4: Major Ions in the EI Mass Spectrum of 2,5-Dichlorobenzoic Acid

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 190/192/194 | [C₇H₄Cl₂O₂]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | Loss of -OH radical from the molecular ion |

| 145/147/149 | [C₆H₃Cl₂]⁺ | Loss of -COOH radical from the molecular ion |

Note: Data is compiled from the NIST Mass Spectrometry Data Center.[4][12]

Visualization of Key Fragmentation Pathway

The following diagram illustrates the primary fragmentation sequence observed in the EI-MS of 2,5-dichlorobenzoic acid.

Caption: Primary EI-MS fragmentation of 2,5-dichlorobenzoic acid.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction:

-

Dissolve a small amount (<1 mg) of 2,5-dichlorobenzoic acid in a volatile solvent like methanol or dichloromethane.

-

Alternatively, for a solids probe, place a tiny amount of the solid on the probe tip.

-

-

Instrument Conditions:

-

Utilize a mass spectrometer with an electron ionization source.

-

Set the ionization energy to the standard 70 eV.[8]

-

The sample is introduced into the high-vacuum source, where it is vaporized and bombarded by electrons.

-

-

Data Acquisition:

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250.

-

-

Data Analysis:

-

Identify the molecular ion cluster and confirm that the isotopic pattern matches the presence of two chlorine atoms.

-

Analyze the major fragment ions to corroborate the proposed structure.

-

Part 4: An Integrated Spectroscopic Analysis Workflow

While each technique provides valuable information, their true power lies in their combined application. A logical workflow ensures that the data from each analysis builds upon the last, leading to an irrefutable structural confirmation.

Caption: Integrated workflow for the spectroscopic analysis of a chemical compound.

This synergistic approach ensures trustworthiness. The molecular formula suggested by the molecular weight in MS is confirmed by the proton and carbon count in NMR. The functional groups identified by IR (e.g., carboxylic acid) are consistent with the chemical shifts and fragmentation patterns observed in NMR and MS, respectively. This cross-validation is the hallmark of a robust analytical system.

Conclusion

The spectroscopic characterization of 2,5-dichlorobenzoic acid through NMR, IR, and Mass Spectrometry provides a complete and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen skeleton. The IR spectrum rapidly confirms the presence of the critical carboxylic acid functional group. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns influenced by the dichlorinated aromatic ring. For scientists in research and drug development, a thorough understanding and application of these techniques are indispensable for ensuring the identity, purity, and quality of their materials, forming the foundation upon which all subsequent work is built.

References

-

NIST. Benzoic acid, 2,5-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. Benzoic acid, 2,5-dichloro- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2,5-Dichlorobenzoic acid. National Institutes of Health. Available from: [Link]

-

NIST. Benzoic acid, 3-amino-2,5-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 2,5-Dichlorobenzoic acid. Wiley. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Synthesis of Carboxylic Acids from Aldehydes. Available from: [Link]

-

NIST. Benzoic acid, 2,5-dichloro- IR Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

-

SIELC Technologies. 2,5-Dichlorobenzoic acid. Available from: [Link]

-

SpectraBase. 2,5-Dichlorobenzoic acid - Optional[Vapor Phase IR]. Wiley. Available from: [Link]

-

SpectraBase. 3,4-Dichlorobenzoic acid - Optional[13C NMR]. Wiley. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... Available from: [Link]

-

International Journal of ChemTech Research. Vibrational study of 2,4-Dichlorobenzoic acid by DFT. Available from: [Link]

-

NIST. Benzoic acid, 2,4-dichloro- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. Benzoic acid, 2,6-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. Welcome to the NIST WebBook. In: NIST Chemistry WebBook. Available from: [Link]

-

PubChemLite. 2,5-dichlorobenzoic acid (C7H4Cl2O2). Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Available from: [Link]

-

ChemConnections. Mass Spectrometry Fragmentation. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. ijastems.org [ijastems.org]

- 3. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dichlorobenzoic acid | SIELC Technologies [sielc.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2,5-Dichlorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive and detailed protocol for the sensitive and selective quantification of 2,5-dichlorobenzoate (2,5-DCB) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, instrument configuration, and data analysis, underpinned by scientific principles to ensure accuracy and reproducibility. This guide is designed to be a self-validating system, offering insights into the rationale behind procedural choices.

Introduction and Scientific Principles

2,5-Dichlorobenzoic acid is a chemical intermediate and a metabolite of certain herbicides and pharmaceuticals.[1] Its accurate quantification in environmental and biological samples is crucial for toxicological assessments and metabolic studies. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, while mass spectrometry provides sensitive and selective detection, making GC-MS an ideal platform for the analysis of 2,5-DCB.[2]

However, the inherent polarity and low volatility of carboxylic acids like 2,5-DCB make direct GC analysis challenging. To overcome this, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form, typically a methyl ester.[3][4] This process not only improves chromatographic performance but also enhances sensitivity.[5]

This application note details a robust protocol for the analysis of 2,5-DCB, focusing on a methylation derivatization strategy followed by GC-MS analysis.

Materials and Reagents

Chemicals and Standards

-

2,5-Dichlorobenzoic acid (≥98% purity)

-

Methyl 2,5-dichlorobenzoate (Reference Standard)[6]

-

Methanol (HPLC or GC grade)

-

Diethyl ether (ACS grade, peroxide-free)

-

Sodium sulfate (anhydrous, granular)

-

Hydrochloric acid (concentrated, 37%)

-

Nitrogen gas (high purity, 99.999%)

-

Diazomethane precursor (e.g., Diazald®) or Trimethylsilyldiazomethane (2.0 M in diethyl ether)

-

Internal Standard (IS): 3,5-Dichlorobenzoic acid or an isotopically labeled analog (e.g., 3,5-Dichlorobenzoic-d3 Acid) is recommended for improved accuracy.[7]

Equipment and Consumables

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

GC column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS, or equivalent) is recommended.[3][8] Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

-

Autosampler vials (2 mL, amber, with PTFE-lined caps)

-

Glassware: conical vials, volumetric flasks, pipettes, and syringes. All glassware should be thoroughly cleaned and dried to prevent contamination.[9]

-

pH meter or pH indicator strips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporation system

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if required.[7]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Workflow for 2,5-Dichlorobenzoate Analysis.

Detailed Protocols

Standard and Sample Preparation

4.1.1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,5-dichlorobenzoic acid and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. A working IS solution of 10 µg/mL is typically appropriate.

4.1.2. Sample Extraction (Liquid-Liquid Extraction Example)

This protocol is a general guideline and may need optimization based on the sample matrix.

-

Sample Acidification: To a known volume or weight of the sample (e.g., 1 mL of water or 1 g of homogenized tissue), add an appropriate amount of the internal standard working solution. Acidify the sample to pH < 2 with concentrated HCl. This ensures that the 2,5-dichlorobenzoic acid is in its protonated form, which is more soluble in organic solvents.[7]

-

Extraction: Add 5 mL of diethyl ether to the acidified sample. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean conical vial.

-

Repeat Extraction: Repeat the extraction process (steps 2-4) two more times, combining the organic extracts.

-

Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

Derivatization: Methylation

Safety Precaution: Derivatization reagents can be hazardous. Perform these steps in a well-ventilated fume hood and wear appropriate personal protective equipment.

The goal of this step is to convert the carboxylic acid group of 2,5-DCB into its methyl ester.[4]

-

Solvent Evaporation: Gently evaporate the dried organic extract to near dryness under a stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the residue in 100 µL of a methanol/diethyl ether (1:9, v/v) mixture.

-

Methylation: Add an ethereal solution of diazomethane or trimethylsilyldiazomethane dropwise until a faint yellow color persists. Allow the reaction to proceed for 10-15 minutes at room temperature. The persistence of the yellow color indicates that the derivatization is complete.

-

Quenching: Add a few drops of a weak acid (e.g., 2% acetic acid in diethyl ether) to quench the excess derivatizing reagent.

-

Final Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent for GC injection (e.g., 100 µL of hexane or ethyl acetate).

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization for your specific instrument and column.

| Parameter | Recommended Setting |

| GC System | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 60 °C, hold for 1 min- Ramp: 15 °C/min to 250 °C- Hold: 5 min at 250 °C |

| MS System | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Rationale for Parameter Selection:

-

Splitless Injection: Maximizes the transfer of the analyte onto the column, which is crucial for achieving low detection limits.[8]

-

Oven Temperature Program: The initial low temperature allows for proper focusing of the analytes at the head of the column, while the temperature ramp facilitates the elution of the derivatized 2,5-DCB.

-

Electron Ionization (EI): A robust and widely used ionization technique that produces characteristic and reproducible fragmentation patterns, aiding in compound identification.[8]

-

SIM Mode: For quantitative analysis, SIM mode is preferred as it offers higher sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.[3]

Data Analysis and Quantification

4.4.1. Identification

The identification of methyl 2,5-dichlorobenzoate is based on its retention time and the presence of characteristic ions in the mass spectrum. The expected mass spectrum for methyl 2,5-dichlorobenzoate will show a molecular ion peak (M+) at m/z 204 and characteristic fragment ions.[10]

4.4.2. Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared working standards.

-

Linearity: The calibration curve should exhibit linearity over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.

-

Quantification of Unknowns: Determine the concentration of 2,5-DCB in the unknown samples by calculating the analyte/IS peak area ratio and interpolating the concentration from the calibration curve.

The following table provides suggested ions for SIM mode analysis:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methyl 2,5-dichlorobenzoate | 173 | 204, 145 |

| 3,5-Dichlorobenzoic acid methyl ester (IS) | 173 | 204, 145 |

(Note: The mass spectra of isomers can be very similar; chromatographic separation is key.)

Quality Control and Method Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

-

Method Blank: A sample containing no analyte that is carried through the entire analytical procedure to check for contamination.

-

Spiked Samples: Samples to which a known amount of the analyte has been added to assess matrix effects and recovery. Recoveries should typically be within 70-120%.[11]

-

Replicate Analyses: Analyzing samples in duplicate or triplicate to assess the precision of the method. The relative standard deviation (RSD) should be ≤20%.[11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2,5-dichlorobenzoate by GC-MS. The described methodology, which includes a crucial derivatization step, offers the necessary sensitivity and selectivity for the analysis of this compound in various matrices. Adherence to the outlined procedures and quality control measures will ensure the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.

References

-

Cheng, H. Y., & Ragner, J. A. (1991). Gas chromatographic-mass spectrometric (GC-MS) determination of MDL 72222 and four metabolites in monkey plasma. Pharmaceutical Research, 8(7), 821–825. [Link]

-

Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., & Hesso, A. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(8), 2419-2426. [Link]

-